11-Cyclohexylundecanoic acid

Vue d'ensemble

Description

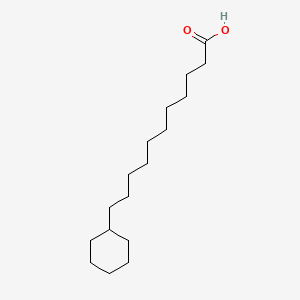

11-Cyclohexylundecanoic acid is an organic compound belonging to the class of long-chain fatty acids. These fatty acids are characterized by an aliphatic tail containing between 13 and 21 carbon atoms. This compound has the molecular formula C17H32O2 and a molecular weight of 268.43 g/mol . It is a solid at room temperature and is considered practically insoluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 11-Cyclohexylundecanoic acid can be synthesized through various organic reactions. One common method involves the oxidation of cyclohexane using strong oxidizing agents like potassium permanganate or ozone. The reaction typically requires controlled conditions to ensure the complete conversion of cyclohexane to the desired carboxylic acid .

Industrial Production Methods: In industrial settings, cyclohexaneundecanoic acid can be produced through the catalytic oxidation of cyclohexane. This process often involves the use of metal catalysts and high-pressure conditions to achieve high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 11-Cyclohexylundecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce dicarboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms in the cyclohexane ring can be substituted with other functional groups through halogenation or nitration reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, ozone, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products Formed:

Oxidation: Dicarboxylic acids.

Reduction: Cyclohexaneundecanol.

Substitution: Halogenated or nitrated cyclohexane derivatives.

Applications De Recherche Scientifique

Antimicrobial Properties

11-Cyclohexylundecanoic acid exhibits notable antimicrobial activity against various pathogens. Research indicates that it inhibits the growth of bacteria such as Bacillus cereus, Escherichia coli, and fungi like Fusarium culmorum at varying concentrations.

Case Study: Inhibition of Bacterial Growth

- Study Overview : A study conducted by DeRosa et al. (1971) and further investigated by other researchers demonstrated that this compound significantly reduces the growth rate of E. coli in culture media.

- Findings : The compound showed inhibitory effects starting from a concentration of 0.05 mmol/L. The effectiveness varied among different microorganisms, with E. coli being particularly sensitive to this compound .

| Microorganism | Minimum Inhibitory Concentration (mmol/L) |

|---|---|

| Bacillus cereus | 0.05 |

| Escherichia coli | 0.05 |

| Fusarium culmorum | 0.05 |

| Saccharomyces cerevisiae | No significant effect |

Nutritional and Health Implications

The presence of this compound in dairy products suggests potential health benefits related to its antimicrobial properties. It is hypothesized that this fatty acid may play a role in protecting against infections, particularly in infants consuming milk .

Case Study: Role in Milk Fat

- Study Overview : Research has shown that this compound is a minor component in cow, goat, and sheep milk fats, with concentrations ranging from 0.1% to 0.2% .

- Implications : The antimicrobial properties of this fatty acid may contribute to the protective functions of milk, enhancing its role as a nutritional source while also safeguarding against microbial infections.

Biomarker for Food Quality

Recent studies have identified cyclic fatty acids, including this compound, as biomarkers for assessing the quality of dairy and meat products. Its detection can indicate the use of ensiled feed and overall lipid profile authenticity in food products.

Analytical Methods

- Gas Chromatography-Mass Spectrometry (GC-MS) : This technique has been developed for the qualitative and quantitative analysis of cyclic fatty acids in food matrices. The method allows for the identification of this compound alongside other cyclic fatty acids .

| Analytical Method | Key Features |

|---|---|

| GC-MS | Used for detection and quantification of fatty acids in food samples |

Mécanisme D'action

The mechanism of action of cyclohexaneundecanoic acid, particularly in its antifungal applications, involves the modulation of fungal metabolism. It affects the expression of fungal genes critical for virulence, leading to oxidative stress and changes in fatty acid, phospholipid, and ergosterol synthesis. This results in damage to the cell membrane and cell wall, ultimately inhibiting fungal growth .

Comparaison Avec Des Composés Similaires

11-Cyclohexylundecanoic acid can be compared to other long-chain fatty acids, such as:

Undecanoic acid: Similar in structure but lacks the cyclohexane ring.

Cyclohexylacetic acid: Contains a cyclohexane ring but has a shorter aliphatic tail.

Cyclohexylpropanoic acid: Similar structure with a shorter aliphatic chain.

Uniqueness: this compound’s unique structure, combining a long aliphatic tail with a cyclohexane ring, gives it distinct chemical properties and reactivity compared to other long-chain fatty acids .

Propriétés

Numéro CAS |

4277-62-7 |

|---|---|

Formule moléculaire |

C17H32O2 |

Poids moléculaire |

268.4 g/mol |

Nom IUPAC |

11-cyclohexylundecanoic acid |

InChI |

InChI=1S/C17H32O2/c18-17(19)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h16H,1-15H2,(H,18,19) |

Clé InChI |

WFTPSUGFEZHCGU-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CCCCCCCCCCC(=O)O |

SMILES canonique |

C1CCC(CC1)CCCCCCCCCCC(=O)O |

melting_point |

55.4-56.6°C |

Key on ui other cas no. |

4277-62-7 |

Description physique |

Solid |

Synonymes |

omega-cyclohexylundecanoic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.